1-(2-Fluorophenyl)but-3-en-2-one
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Overview
Description
1-(2-Fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the condensation of 2-fluoroacetophenone with an appropriate aldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction mixture is then subjected to reflux conditions to yield the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The starting materials are continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(4-Fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom at the para position.
1-(2-Chlorophenyl)but-3-en-2-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)but-3-en-2-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 1-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. The fluorine atom’s electronegativity can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable building block in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H9FO |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6H,1,7H2 |
InChI Key |
UYPJAYLULPGRFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
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